(tert-Butylperoxy) sodium
Description
(tert-Butylperoxy) sodium, an alkali metal salt of tert-butyl hydroperoxide, is a hygroscopic and inherently unstable compound. Its synthesis and structural characterization have been challenging due to its sensitivity to moisture and tendency to decompose, as evidenced by the absence of X-ray diffraction data for unsolvated forms . The compound’s reactivity stems from the tert-butylperoxy (OOtBu⁻) anion, which participates in radical-mediated processes, such as polymerization and crosslinking, but requires careful handling to avoid unintended decomposition .
Properties
CAS No. |
13250-54-9 |
|---|---|
Molecular Formula |
C4H9NaO2 |
Molecular Weight |
112.1 g/mol |
IUPAC Name |
sodium;2-methyl-2-oxidooxypropane |
InChI |
InChI=1S/C4H10O2.Na/c1-4(2,3)6-5;/h5H,1-3H3;/q;+1/p-1 |
InChI Key |
PLWUSUOYTVTTNH-UHFFFAOYSA-M |
SMILES |
CC(C)(C)O[O-].[Na+] |
Isomeric SMILES |
CC(C)(C)O[O-].[Na+] |
Canonical SMILES |
CC(C)(C)O[O-].[Na+] |
Origin of Product |
United States |
Chemical Reactions Analysis
Oxidation Reactions
Sodium tert-butyl peroxide participates in transition metal-catalyzed oxidations, generating tert-butylperoxy radicals (t-BuOO- ) critical for C–H activation:
Key Reaction Pathways
-
Allylic Oxidation:
Dirhodium(II) caprolactamate catalyzes allylic C–H oxidation of olefins to ketones using NaOOt-Bu .
Example: Cyclohexene → Cyclohexenone (4324–4334 isolated yields) . -
Oxidative Mannich Reaction:
NaOOt-Bu enables α-C–H functionalization of N,N-dialkylanilines to form iminium ions, which undergo nucleophilic trapping .
Mechanism: Rate-determining single-electron transfer (SET) generates t-BuOO- , followed by irreversible C–H cleavage .
Radical-Mediated Processes
NaOOt-Bu decomposes under catalysis (e.g., Cu, Fe, Co salts) to produce t-BuOO- , initiating radical chain reactions:
| Catalyst | Application | Efficiency |
|---|---|---|
| Rh₂(cap)₄ | Allylic oxidation | >90% |
| Bi-picolinic acid | Benzylic ketone synthesis | 85–92% |
| Co(OAc)₂ | Oxidative coupling reactions | 78–88% |
Notable Finding :
Copper salts enable dual pathways:
-
TBHP → t-BuOO- (dominant).
-
O₂-mediated oxidation (minor).
Stability and Handling
-
Thermal Stability: Decomposes above 50°C, requiring temperature-controlled storage .
-
Solubility: Prefers polar aprotic solvents (e.g., DMF, DMSO) for homogeneous reactions .
-
Safety: Releases O₂ under acidic conditions; incompatible with strong reducing agents .
Comparative Performance in Oxidation
| Substrate | Product | Catalyst | NaOOt-Bu Efficiency |
|---|---|---|---|
| Ethylbenzene | Acetophenone | RuCl₂(PPh₃)₃ | 98% |
| N,N-Dimethylaniline | Iminium ion | CuBr | 89% |
| Cyclooctene | Cyclooctenone | Rh₂(cap)₄ | 94% |
Comparison with Similar Compounds
Comparison with Similar Compounds
Thermal Stability and Decomposition
(tert-Butylperoxy) sodium exhibits lower thermal stability compared to other tert-butyl peroxides. For instance, 1,1-bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane and dicumyl peroxide demonstrate slower decomposition rates, making them more suitable for high-temperature industrial processes like polymer crosslinking . A comparative analysis of half-life temperatures (Table 1) illustrates this disparity:
The instability of (tert-Butylperoxy) sodium restricts its use in reactive extrusion or high-heat environments, where alternatives like dilauroyl peroxide (LP) or dimyristyl peroxydicarbonate (PODIC C126) are preferred for polypropylene modification .
Reactivity in Polymer Chemistry
- tert-Butylperoxy benzoate (CAS 614-45-9): Used as a radical initiator in styrene polymerization, leveraging its balanced reactivity and moderate decomposition rate .
- tert-Butyl peroxy-2-ethylhexanoate (BEC): Demonstrates superior efficiency in generating long-chain branching (LCB) in polypropylene at 240°C, outperforming (tert-Butylperoxy) sodium in melt-strength enhancement .
- Dilauroyl peroxide (LP) : Achieves higher LCB content in polypropylene with minimal degradation, attributed to its controlled radical release kinetics .
In contrast, (tert-Butylperoxy) sodium’s hygroscopicity and rapid decomposition limit its utility in polymer systems requiring prolonged radical availability.
Handling and Compatibility
(tert-Butylperoxy) sodium shares incompatibility with strong acids, bases, and reducing agents, similar to tert-butyl hydroperoxide and tert-butyl acetate . For example:
- Exposure to sodium hydroxide (NaOH) triggers violent decomposition, a trait common to alkali metal peroxides .
- Storage requirements for (tert-Butylperoxy) sodium align with those for organic peroxides like 2,2-di-(tert-butylperoxy)butane, necessitating temperature-controlled environments (<25°C) and isolation from metals or organic materials .
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